molecular formula C20H20ClN3O5S B15097803 4-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-butyramide

4-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-butyramide

Cat. No.: B15097803
M. Wt: 449.9 g/mol
InChI Key: JURMIMBGOLRDQR-UHFFFAOYSA-N
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Description

4-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-butyramide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an isoxazolylsulfamoyl group, and a butyramide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenated compound under basic conditions to form the chlorophenoxy intermediate.

    Introduction of the Isoxazolylsulfamoyl Group: The chlorophenoxy intermediate is then reacted with a sulfonamide derivative containing the isoxazole ring. This step often requires the use of coupling reagents and catalysts to facilitate the formation of the desired bond.

    Formation of the Butyramide Backbone: The final step involves the introduction of the butyramide group through an amidation reaction. This can be achieved by reacting the intermediate with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-butyramide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A compound with a similar chlorophenoxy group but different functional groups.

    5-Chloro-2-methyl-4-isothiazolin-3-one: Another compound with a chlorophenoxy group and isoxazole ring.

Uniqueness

4-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-butyramide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20ClN3O5S

Molecular Weight

449.9 g/mol

IUPAC Name

4-(4-chlorophenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]butanamide

InChI

InChI=1S/C20H20ClN3O5S/c1-14-13-19(23-29-14)24-30(26,27)18-10-6-16(7-11-18)22-20(25)3-2-12-28-17-8-4-15(21)5-9-17/h4-11,13H,2-3,12H2,1H3,(H,22,25)(H,23,24)

InChI Key

JURMIMBGOLRDQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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